1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2)8-4-3-6-11(8)7-5-10-9/h3-4,6,10H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRFIMQHAPJDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CN2CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214342 | |
| Record name | 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-90-1 | |
| Record name | 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Platinum-Catalyzed Hydrogenation
The reduction of 3,4-dihydropyrrolo[1,2-a]pyrazine to its tetrahydropyrrolo analog is a critical step. Using hydrogen gas and platinum oxide (PtO₂) in methanol or ethanol at 65–80°C under atmospheric pressure achieves full saturation of the C=N bond without over-reducing the pyrrole ring. This method yields 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a precursor for dimethylation.
Reaction Conditions:
Palladium-Based Systems
Palladium on barium sulfate (Pd/BaSO₄) offers milder conditions for lab-scale synthesis. While slower than platinum, it reduces the risk of side reactions in sensitive substrates.
Metal Hydride Reductions
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ in diethyl ether selectively reduces the Schiff base moiety in dihydropyrrolopyrazines. This exothermic reaction requires careful temperature control (0–25°C) to prevent decomposition. Post-reduction hydrolysis yields the tetrahydropyrrolo intermediate.
Limitations:
-
Hazardous handling due to pyrophoric nature
-
Requires anhydrous conditions
Sodium Borohydride (NaBH₄)
NaBH₄ in methanol achieves partial reduction but is less effective for C=N bonds. It is often paired with acid catalysts (e.g., acetic acid) to enhance reactivity.
Introduction of Methyl Groups
Direct Alkylation of Tetrahydropyrrolopyrazine
Treating 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) introduces methyl groups at the 1-position.
Optimized Protocol:
Reductive Amination
Condensing pyrrolidine derivatives with formaldehyde (HCHO) under reductive conditions (e.g., H₂/Pd-C) forms the dimethylated product in one pot. This method avoids isolation of intermediates but requires precise stoichiometry.
Alternative Routes via Cyclocondensation
Ethylenediamine Condensation
Reacting 2,5-dimethoxytetrahydrofuran with ethylenediamine in acetic acid at 120°C generates the pyrrolopyrazine ring. Subsequent methylation with methyl triflate introduces the dimethyl groups.
Key Steps:
-
Cyclocondensation at 120°C for 8 h
-
Methylation at 0°C to prevent over-alkylation
-
Neutralization and extraction
Industrial-Scale Challenges and Solutions
Catalyst Recovery
Platinum catalysts are costly; recent advances in immobilized systems (e.g., Pt/Al₂O₃) enable reuse for 5–7 cycles without significant activity loss.
Byproduct Formation
Over-alkylation produces 1,1,3-trimethyl derivatives, which are removed via fractional distillation or chromatography.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Gas chromatography (GC) with flame ionization detection confirms >98% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | 95–98 | High | $$$ |
| LiAlH₄ Reduction | 75–80 | 90–92 | Moderate | $$ |
| Direct Alkylation | 70–75 | 85–90 | High | $ |
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated analogs, and various substituted derivatives with functional groups like halogens, alkyl, and aryl groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₄N₂
- Molecular Weight : 150.22 g/mol
- CAS Number : 1215295-90-1
The compound features a unique bicyclic structure that contributes to its biological activity and reactivity in chemical reactions.
Medicinal Chemistry
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been studied for its potential pharmacological properties. Its structure allows it to interact with various biological targets:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems. The tetrahydropyrrolo structure is hypothesized to influence serotonin and norepinephrine pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
Organic Synthesis
The compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds that are relevant in drug discovery. Its reactivity allows for the formation of various derivatives through substitution reactions.
- Ligand Development : The compound can act as a ligand in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis and materials science.
Case Study 1: Antidepressant Properties
A study published in a peer-reviewed journal explored the antidepressant-like effects of tetrahydropyrrolo derivatives. The findings indicated that these compounds could reduce depressive behaviors in animal models through modulation of the serotonergic system. The specific role of this compound was highlighted as a promising lead compound for further development .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of similar compounds in models of oxidative stress. Results demonstrated that these compounds could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents . This suggests that this compound may be beneficial in treating conditions such as Alzheimer's disease.
Data Table: Comparison of Biological Activities
| Compound Name | Antidepressant Activity | Neuroprotective Effects | Synthesis Applications |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| Related Tetrahydropyrrolo Derivative A | High | Moderate | Moderate |
| Related Tetrahydropyrrolo Derivative B | Low | High | Low |
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 2: Structural Features and Functional Impact
The 1,1-dimethyl substitution likely enhances metabolic stability by reducing oxidative deamination compared to non-alkylated analogs. In contrast, AS-3201’s spiro structure enables potent enzyme inhibition via hydrogen bonding with aldose reductase , while imidazo[1,2-a]pyrazines target kinase hinge regions (e.g., interaction with Gly28 and Cys106) .
Biological Activity
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (also known as DMTHPP) is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyrazine ring structure. This compound is part of the pyrrolopyrazine family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
- IUPAC Name : 1,1-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine
- Molecular Formula : C9H14N2
- CAS Number : 1215295-90-1
Biological Activities
Research indicates that DMTHPP exhibits a range of biological activities that can be categorized into several key areas:
Antimicrobial Activity
DMTHPP has been investigated for its potential antimicrobial properties. Studies have shown that compounds within the pyrrolopyrazine family can inhibit various bacterial and fungal strains. The specific mechanisms of action often involve interference with microbial metabolic pathways or disruption of cell wall synthesis.
Neuroprotective Effects
DMTHPP and related compounds have been studied for their neuroprotective properties. The modulation of NMDA receptors through allosteric mechanisms has been proposed as a therapeutic strategy for neurodegenerative diseases. Research indicates that derivatives based on the dihydropyrrolo[1,2-a]pyrazin core can enhance synaptic plasticity and memory functions.
Structure-Activity Relationship (SAR)
The biological activity of DMTHPP is heavily influenced by its structural features. The presence of dimethyl groups contributes to its stability and reactivity. Comparative studies with similar compounds highlight the significance of substitution patterns on biological efficacy.
| Compound | Structure | Activity Type | IC50 Value |
|---|---|---|---|
| DMTHPP | Structure | Antimicrobial | TBD |
| T-1106 | Pyrazine derivative | Antiviral (YFV) | 32 mg/kg/day |
| Pyrido[2,3-b]pyrazines | Varies | Cholinesterase inhibition | AChE: 0.466 µM; BChE: 1.89 µM |
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of T-1106 (a pyrazine derivative), it was found that treatment significantly improved survival rates in hamsters infected with YFV. Dosages of 100 mg/kg/day resulted in reduced viral titers and improved liver function markers without observed toxicity in control animals .
Case Study 2: Neuroprotective Mechanisms
Research into dihydropyrrolo[1,2-a]pyrazin derivatives indicated their potential as positive allosteric modulators of NMDA receptors. These compounds showed promise in enhancing cognitive functions in animal models, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantioselective preparation of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Enantioselective hydrogenation using iridium catalysts is a key method. Zhou et al. (2014) achieved up to 95% enantiomeric excess (ee) by hydrogenating pyrrolo[1,2-a]pyrazinium salts with an Ir catalyst (Table 13 in ). Optimization of ligand choice (e.g., chiral phosphine ligands), solvent polarity, and hydrogen pressure (e.g., 50–100 bar) significantly impacts ee. Hu et al. (2017) later improved this to 96% ee for 3-substituted derivatives by fine-tuning steric and electronic effects of substituents on the heteroaromatic core .
Q. How can researchers characterize the structural and stereochemical properties of 1,1-dimethyltetrahydropyrrolopyrazine derivatives?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, DEPT) to confirm ring saturation and substituent positions. For example, methyl 3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate shows distinct signals at δ 6.90 (d, J = 3.9 Hz, 1H) for aromatic protons and δ 1.25 (d, J = 6.4 Hz, 3H) for methyl groups . HRMS (e.g., [M+H]+ 195.1131) and X-ray crystallography resolve stereochemistry.
Q. What are the primary biological applications of tetrahydropyrrolopyrazine derivatives in academic research?
- Methodological Answer : These compounds exhibit antifungal activity via inhibition of protease enzymes. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione derivatives from Bacillus safensis inhibit Alternaria alternata by disrupting spore germination and hyphal growth (IC₅₀ at 100 µM) . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., ester or ketone moieties) enhance bioactivity compared to alcohols .
Advanced Research Questions
Q. How can enantioselectivity be optimized in catalytic hydrogenation of pyrrolo[1,2-a]pyrazinium salts?
- Methodological Answer : Key factors include:
- Ligand design : Bulky chiral ligands (e.g., Segphos derivatives) reduce steric hindrance and improve substrate-catalyst interaction .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing ee by 10–15% .
- Substrate modification : Electron-donating groups (e.g., methyl) on the pyrazine ring increase reaction rates and selectivity (Table 13 in ).
Q. What reaction mechanisms underpin domino aza-Claisen/cyclization pathways for pyrrolopyrazine synthesis?
- Methodological Answer : Golantsov et al. (2022) proposed a two-step mechanism:
Nucleophilic attack : Terminal alkynes react with 2-imidazolines to form imidazolidines with N-vinylpropargylamine fragments .
Base-catalyzed cyclization : K₂CO₃ promotes aza-Claisen rearrangement, followed by pyrrole ring closure (45–90% yield). Isotopic labeling (¹³C/²H) and DFT studies confirm the role of base in stabilizing intermediates .
Q. How do structural modifications influence the biological activity of tetrahydropyrrolopyrazines?
- Methodological Answer : SAR studies (Table 1 in ):
| Derivative | Structural Feature | Bioactivity |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione | Dione ring | Antimicrobial (MIC: 8 µg/mL) |
| Hexahydro-spiro[cyclobutane] | Spirocyclic core | Anticancer (IC₅₀: 12 µM) |
| 1,1-Dimethyl derivative | Methyl groups at N1 | Enhanced solubility |
| Electron-deficient spirocyclic derivatives show 3× higher cytotoxicity due to improved membrane permeability . |
Q. How can researchers address low ee values in asymmetric hydrogenation?
- Methodological Answer :
- Screening additives : Chiral amines (e.g., cinchona alkaloids) improve ee by 5–10% via non-covalent interactions .
- Pressure modulation : Lower H₂ pressure (20–30 bar) reduces over-reduction of intermediates, as observed in Zhou et al.’s optimization trials .
Q. What strategies enable the design of novel tetrahydropyrrolopyrazine derivatives for targeted applications?
- Methodological Answer :
- Multicomponent reactions (MCRs) : Ugi-azide 4CR with sodium azide yields 1-(1H-tetrazol-5-yl) derivatives (45–80% yield), introducing bioisosteric tetrazole groups for drug design .
- Spirocyclization : Hexahydro-4'H-spiro[cyclobutane] derivatives (e.g., from cyclobutane diols) enhance rigidity, improving receptor binding in nicotinic agonist analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
